Cas no 127488-94-2 (2-(2-chloroethenyl)oxirane)

2-(2-chloroethenyl)oxirane 化学的及び物理的性質
名前と識別子
-
- 2-(2-chloroethenyl)oxirane
- EN300-19667825
- 127488-94-2
- SCHEMBL11566477
-
- インチ: 1S/C4H5ClO/c5-2-1-4-3-6-4/h1-2,4H,3H2/b2-1+
- InChIKey: DBCILFBCLWASPY-OWOJBTEDSA-N
- ほほえんだ: Cl/C=C/C1CO1
計算された属性
- せいみつぶんしりょう: 104.0028925g/mol
- どういたいしつりょう: 104.0028925g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 6
- 回転可能化学結合数: 1
- 複雑さ: 69.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 12.5Ų
2-(2-chloroethenyl)oxirane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-19667825-2.5g |
2-(2-chloroethenyl)oxirane |
127488-94-2 | 2.5g |
$1931.0 | 2023-09-16 | ||
Enamine | EN300-19667825-1.0g |
2-(2-chloroethenyl)oxirane |
127488-94-2 | 1g |
$986.0 | 2023-05-25 | ||
Enamine | EN300-19667825-0.5g |
2-(2-chloroethenyl)oxirane |
127488-94-2 | 0.5g |
$946.0 | 2023-09-16 | ||
Enamine | EN300-19667825-5g |
2-(2-chloroethenyl)oxirane |
127488-94-2 | 5g |
$2858.0 | 2023-09-16 | ||
Enamine | EN300-19667825-0.25g |
2-(2-chloroethenyl)oxirane |
127488-94-2 | 0.25g |
$906.0 | 2023-09-16 | ||
Enamine | EN300-19667825-5.0g |
2-(2-chloroethenyl)oxirane |
127488-94-2 | 5g |
$2858.0 | 2023-05-25 | ||
Enamine | EN300-19667825-0.05g |
2-(2-chloroethenyl)oxirane |
127488-94-2 | 0.05g |
$827.0 | 2023-09-16 | ||
Enamine | EN300-19667825-0.1g |
2-(2-chloroethenyl)oxirane |
127488-94-2 | 0.1g |
$867.0 | 2023-09-16 | ||
Enamine | EN300-19667825-10.0g |
2-(2-chloroethenyl)oxirane |
127488-94-2 | 10g |
$4236.0 | 2023-05-25 | ||
Enamine | EN300-19667825-10g |
2-(2-chloroethenyl)oxirane |
127488-94-2 | 10g |
$4236.0 | 2023-09-16 |
2-(2-chloroethenyl)oxirane 関連文献
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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9. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
2-(2-chloroethenyl)oxiraneに関する追加情報
Professional Introduction to Compound with CAS No. 127488-94-2 and Product Name: 2-(2-chloroethenyl)oxirane
2-(2-chloroethenyl)oxirane, identified by its Chemical Abstracts Service (CAS) number 127488-94-2, is a significant compound in the field of organic chemistry and pharmaceutical research. This cyclic ether, also known as an epoxide, has garnered attention due to its versatile reactivity and potential applications in synthetic chemistry and drug development. The compound's structure, featuring a chloroethenyl substituent attached to an oxirane ring, makes it a valuable intermediate in the synthesis of various bioactive molecules.
The oxirane ring, commonly referred to as an epoxide, is a three-membered cyclic ether that is highly reactive due to the strained bond angles and the presence of a polar C-O bond. This reactivity allows 2-(2-chloroethenyl)oxirane to participate in a wide range of chemical transformations, including nucleophilic ring opening, which is a cornerstone reaction in organic synthesis. These properties make it particularly useful in the construction of complex molecular architectures, which are often required in the development of new pharmaceuticals.
In recent years, there has been growing interest in the use of epoxides as building blocks in medicinal chemistry. The ability to selectively introduce functional groups at specific positions on the epoxide ring allows for the creation of highly customized molecules with tailored biological activities. For instance, studies have demonstrated that derivatives of 2-(2-chloroethenyl)oxirane can be used to synthesize novel compounds with potential applications in anti-cancer and anti-inflammatory therapies. These derivatives often exhibit enhanced binding affinity to biological targets, making them promising candidates for further development.
The chloroethenyl substituent in 2-(2-chloroethenyl)oxirane plays a crucial role in determining its chemical behavior. The chlorine atom is an electronegative group that can influence the reactivity of the adjacent carbon atoms through electronic effects. This makes the compound particularly useful in cross-coupling reactions, where it can serve as a precursor for the introduction of various functional groups into more complex molecules. Such reactions are fundamental in modern synthetic organic chemistry and are widely employed in the pharmaceutical industry.
Recent advancements in green chemistry have also highlighted the importance of using epoxides like 127488-94-2 in sustainable synthetic routes. Researchers have been exploring methods to improve the efficiency and selectivity of reactions involving these compounds while minimizing waste and environmental impact. For example, catalytic systems based on transition metals have been developed to facilitate ring-opening reactions under milder conditions, thereby reducing energy consumption and improving yields.
The pharmaceutical industry has shown particular interest in oxirane-containing compounds due to their potential therapeutic applications. Epoxides are known to be versatile intermediates that can be transformed into a wide range of bioactive molecules. For instance, studies have shown that derivatives of 2-(2-chloroethenyl)oxirane can be used to synthesize inhibitors of enzymes involved in inflammatory pathways. These inhibitors have shown promise in preclinical studies as potential treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Another area where 127488-94-2 has found utility is in materials science. Epoxides are widely used as monomers or crosslinking agents in polymer chemistry due to their ability to form stable networks with high thermal stability and mechanical strength. The reactivity of the chloroethenyl group allows for controlled polymerization processes, enabling the creation of polymers with specific properties tailored for various applications, such as coatings or adhesives.
In conclusion, 2-(2-chloroethenyl)oxirane (CAS No. 127488-94-2) is a multifaceted compound with significant potential in both pharmaceutical research and materials science. Its unique structure and reactivity make it a valuable tool for synthetic chemists seeking to develop novel bioactive molecules or advanced materials. As research continues to uncover new applications for this compound, its importance is likely to grow further, solidifying its place as a key player in modern chemical innovation.
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